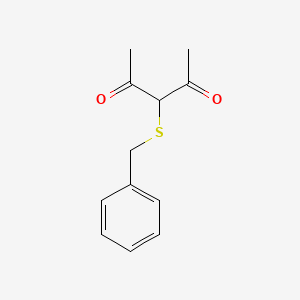
3-(Benzylsulfanyl)pentane-2,4-dione
Vue d'ensemble
Description
3-(Benzylsulfanyl)pentane-2,4-dione is a chemical compound with the molecular formula C12H14O2S . It has a molecular weight of 222.31 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-(Benzylsulfanyl)pentane-2,4-dione is 1S/C12H14O2S/c1-9(13)12(10(2)14)15-8-11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-(Benzylsulfanyl)pentane-2,4-dione is a powder that is stored at room temperature . It has a melting point of 55-56 degrees Celsius .Applications De Recherche Scientifique
Physicochemical and Solvatochromic Properties
Studies have explored the physicochemical and solvatochromic properties of azoderivatives of pentane-2,4-dione, offering insights into their stability and behavior in different solvents. These derivatives exhibit high thermal stability and show distinct solvatochromic responses, indicating potential applications in chemical sensors and as probes for solvent polarity (Mahmudov et al., 2011).
Catalytic Activities
Research on copper(II) dimers with derivatives of pentane-2,4-dione reveals their catalytic potential in the oxidation of organic molecules. Such compounds can catalyze the oxidation of cyclohexane and benzyl alcohol, highlighting their applicability in organic synthesis and industrial processes (Mahmudov et al., 2010).
Thia-Michael Addition Reactions
Derivatives similar to 3-(Benzylsulfanyl)pentane-2,4-dione have been used in thia-Michael addition reactions, serving as non-thiolic and odorless thiol equivalents. This application is crucial in synthesizing beta-keto sulfides, a process that benefits from the compounds' high yields and environmentally friendly nature (Chai et al., 2007).
Vibrational Spectroscopy and Hydrogen Bond Strength
Investigations into the hydrogen bond strength and vibrational properties of 3-(methoxyphenylthio)pentane-2,4-dione derivatives through spectroscopy and theoretical calculations provide valuable information on their structural characteristics. Such studies contribute to understanding the compounds' stability and reactivity, important for material science and molecular engineering applications (Zahedi-Tabrizi et al., 2015).
Corrosion Inhibition
Ketene dithioacetal derivatives, structurally related to 3-(Benzylsulfanyl)pentane-2,4-dione, have shown effectiveness as inhibitors of copper corrosion in acidic solutions. These findings suggest potential applications in protecting metal surfaces and in the formulation of anti-corrosion coatings (Fiala et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
3-benzylsulfanylpentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2S/c1-9(13)12(10(2)14)15-8-11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBHNYXOXPLCDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylsulfanyl)pentane-2,4-dione | |
CAS RN |
16601-30-2 | |
| Record name | 3-(benzylsulfanyl)pentane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



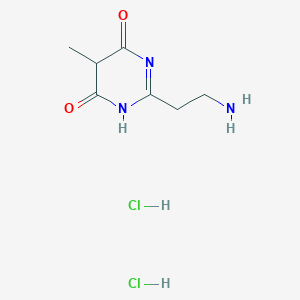
![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride](/img/structure/B1378668.png)
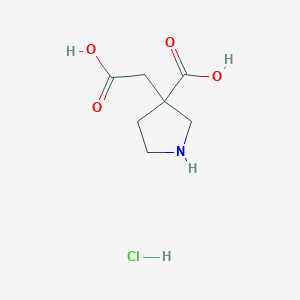
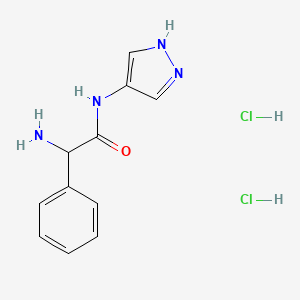
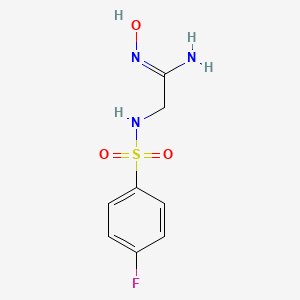

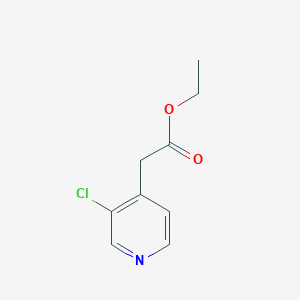
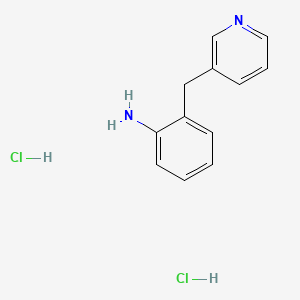
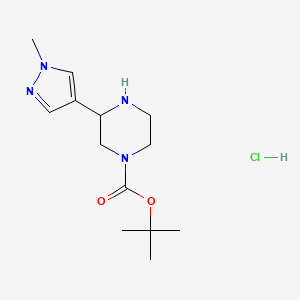
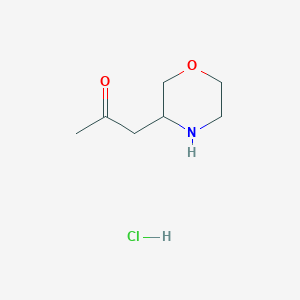
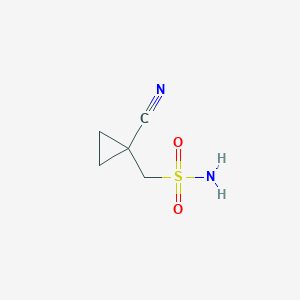
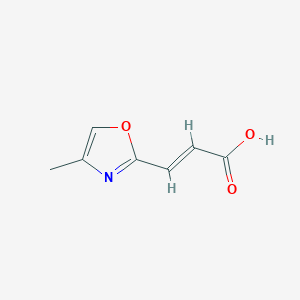
![tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate](/img/structure/B1378682.png)
![{2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride](/img/structure/B1378685.png)